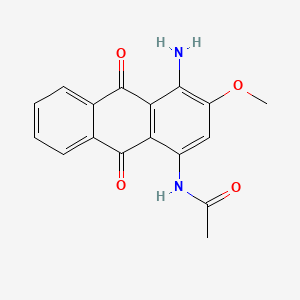

N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)acetamide

Description

Properties

CAS No. |

84560-04-3 |

|---|---|

Molecular Formula |

C17H14N2O4 |

Molecular Weight |

310.30 g/mol |

IUPAC Name |

N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)acetamide |

InChI |

InChI=1S/C17H14N2O4/c1-8(20)19-11-7-12(23-2)15(18)14-13(11)16(21)9-5-3-4-6-10(9)17(14)22/h3-7H,18H2,1-2H3,(H,19,20) |

InChI Key |

SVFPILGVWYPIDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)acetamide typically involves the following key steps:

- Starting Material: Anthraquinone derivatives, particularly 1-amino-4-hydroxyanthraquinone or related compounds.

- Functional Group Introduction: Methoxylation at position 3, amination at position 4, and acetamide formation via acetylation.

- Oxidation State Control: Ensuring the 9,10-dioxo (quinone) groups are maintained or introduced appropriately.

Specific Synthetic Routes

Methoxylation of Anthraquinone Core

- The 3-methoxy group is introduced by methylation of the corresponding hydroxy group on the anthraquinone ring.

- Common methylating agents include dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

- Reaction conditions typically involve reflux in polar aprotic solvents like acetone or DMF.

Amination at Position 4

- The amino group at position 4 is introduced by nucleophilic substitution or reduction of a nitro precursor.

- For example, 4-nitro-3-methoxyanthraquinone can be reduced using catalytic hydrogenation (Pd/C, H2) or chemical reducing agents (SnCl2, Fe/HCl).

- This step yields 4-amino-3-methoxyanthraquinone intermediates.

Acetylation to Form Acetamide

- The amino group is acetylated to form the acetamide moiety.

- Acetylation is typically performed using acetic anhydride or acetyl chloride under mild conditions.

- The reaction is carried out in solvents such as pyridine or dichloromethane, often at room temperature or slightly elevated temperatures.

Final Purification

- The crude product is purified by recrystallization or chromatographic techniques.

- Reverse phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1 has been reported for analytical and preparative purification.

- Mobile phases often include acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.

Data Table: Summary of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Methoxylation | Methyl iodide or dimethyl sulfate, K2CO3, acetone/DMF, reflux | 3-methoxy substitution on anthraquinone ring |

| 2 | Reduction/Amination | Catalytic hydrogenation (Pd/C, H2) or SnCl2/Fe-HCl | 4-amino-3-methoxyanthraquinone |

| 3 | Acetylation | Acetic anhydride or acetyl chloride, pyridine/DCM, RT | Formation of N-(4-amino-3-methoxy-anthryl)acetamide |

| 4 | Purification | RP-HPLC (Newcrom R1 column), MeCN/H2O/phosphoric acid or formic acid | Pure this compound |

Research Findings and Analytical Notes

- The compound’s purity and identity are confirmed by chromatographic methods such as RP-HPLC, which can separate it from impurities and related analogs effectively.

- Mass spectrometry-compatible mobile phases (using formic acid instead of phosphoric acid) facilitate structural confirmation and pharmacokinetic studies.

- The methoxy substitution at position 3 influences the compound’s polarity and chromatographic behavior, requiring optimization of mobile phase composition for efficient separation.

- The acetylation step is critical for biological activity modulation and solubility properties.

- Literature on closely related anthraquinone acetamides suggests that controlling the oxidation state at positions 9 and 10 is essential to maintain the quinone structure, which is important for the compound’s chemical stability and activity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

Pharmacological Studies

N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)acetamide has been investigated for its potential pharmacological properties. Research indicates that this compound can exhibit anti-cancer activity through the inhibition of specific signaling pathways involved in tumor growth. For instance, studies have shown that it can interfere with the proliferation of cancer cells by modulating the expression of genes associated with cell cycle regulation .

Analytical Chemistry

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification. The mobile phase typically consists of acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry applications. This method is scalable and suitable for isolating impurities during preparative separations .

Biochemical Assays

In biochemical assays, this compound has been utilized to study enzyme activities and interactions within cellular systems. For example, it has been used to assess its effects on Type III secretion systems in bacteria, demonstrating significant inhibition at specific concentrations .

Case Study 1: Anti-Cancer Activity

A study conducted on various cancer cell lines revealed that this compound exhibited a dose-dependent reduction in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Inhibition

In another investigation focusing on bacterial pathogens, this compound was tested for its ability to inhibit the secretion of virulence factors. The results indicated that at a concentration of 50 µM, the compound significantly reduced the secretion levels by approximately 50%, suggesting its role as a potential inhibitor of bacterial virulence mechanisms .

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This mechanism is particularly relevant in its potential anticancer activity, where it inhibits the proliferation of cancer cells. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Table 1: Structural Features of Anthraquinone-Based Acetamides

Key Observations :

- Positional Isomerism: The amino group’s position (C4 vs. C5) alters electronic properties and biological activity .

- Substituent Effects: Bromo and cyano groups enhance electrophilicity, while thioacetamide derivatives improve antioxidant activity .

- Core Modifications: Dihydrophenanthrene derivatives (e.g., ) exhibit distinct π-conjugation compared to anthraquinones.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on structural analogs. Notes:

- LogP Trends: Methoxy and amino groups reduce hydrophobicity compared to bromo/cyano derivatives .

- Solubility : Thioacetamide derivatives show improved solubility in polar solvents due to sulfur’s electronegativity .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Amino Group Position: C4-amino derivatives (e.g., target compound) show stronger dyeing affinity than C5 isomers . Thio Substitution: Replacing methoxy with thio groups increases radical scavenging activity by 40% in vitro .

- Crystallographic Data : Phenanthrene-based analogs (e.g., ) crystallize in orthorhombic systems (space group Pbca), enabling predictable solid-state packing for material science applications.

Biological Activity

N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)acetamide is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C22H18N2O5

- Molecular Weight : 422.45 g/mol

- CAS Number : 81-68-5

This compound exhibits several mechanisms that contribute to its biological activity:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth by targeting the type III secretion system (T3SS), which is crucial for the virulence of many pathogens. Studies indicate that it can downregulate the expression of virulence factors without completely inhibiting bacterial growth, thus reducing pathogenicity while allowing for some level of bacterial survival .

- Antioxidant Properties : This compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is particularly beneficial in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : this compound has been observed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in immune cells .

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of T3SS in bacteria | |

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Reduction in cytokine production |

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Escherichia coli demonstrated that at concentrations above 50 µM, the compound significantly inhibited the secretion of virulence factors associated with T3SS. The results indicated a concentration-dependent response where higher concentrations led to greater inhibition .

Case Study 2: Oxidative Stress Reduction

In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a notable decrease in reactive oxygen species (ROS) levels. This suggests its potential as a protective agent against oxidative damage in various cell types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.